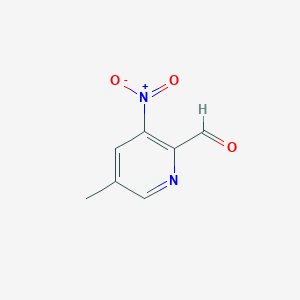![molecular formula C13H10N2OS B3270280 2-(2-(Methylthio)phenyl)oxazolo[4,5-b]pyridine CAS No. 52333-80-9](/img/structure/B3270280.png)
2-(2-(Methylthio)phenyl)oxazolo[4,5-b]pyridine
Descripción general
Descripción
2-(2-(Methylthio)phenyl)oxazolo[4,5-b]pyridine is a synthetic compound with potential applications in scientific research. It is a heterocyclic compound that contains both nitrogen and sulfur atoms in its structure. This compound has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied in detail. In
Mecanismo De Acción
The mechanism of action of 2-(2-(Methylthio)phenyl)oxazolo[4,5-b]pyridine is not fully understood. However, it is believed to act by inhibiting various enzymes and signaling pathways that are involved in cancer growth, inflammation, and microbial infection. It has been shown to inhibit the activity of NF-κB, a transcription factor that is involved in inflammation and cancer growth. It has also been shown to inhibit the activity of COX-2, an enzyme that is involved in inflammation. Additionally, it has been shown to inhibit the activity of bacterial and fungal enzymes that are essential for their survival.
Biochemical and Physiological Effects:
2-(2-(Methylthio)phenyl)oxazolo[4,5-b]pyridine has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to reduce the production of inflammatory cytokines, such as TNF-α and IL-6, in animal models. Additionally, it has been shown to inhibit the growth of bacteria and fungi by disrupting their essential enzymes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(2-(Methylthio)phenyl)oxazolo[4,5-b]pyridine has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized using various methods. It is also stable and can be stored for long periods of time. Additionally, it has been studied extensively, and its mechanism of action and biochemical and physiological effects are well understood. However, one of the limitations of this compound is that it may have off-target effects, meaning that it may affect other enzymes and signaling pathways that are not related to its intended target.
Direcciones Futuras
There are several future directions for the study of 2-(2-(Methylthio)phenyl)oxazolo[4,5-b]pyridine. One direction is to study its potential as an anticancer agent in vivo. Another direction is to study its potential as an anti-inflammatory agent in human clinical trials. Additionally, further studies are needed to determine its safety and toxicity profile. Furthermore, it may be possible to modify the structure of 2-(2-(Methylthio)phenyl)oxazolo[4,5-b]pyridine to improve its potency and selectivity. Finally, it may be possible to develop derivatives of this compound with improved pharmacokinetic properties.
Aplicaciones Científicas De Investigación
2-(2-(Methylthio)phenyl)oxazolo[4,5-b]pyridine has potential applications in scientific research. It has been studied for its anticancer properties, and it has been found to inhibit the growth of cancer cells in vitro. It has also been studied for its potential as an anti-inflammatory agent, and it has been found to reduce inflammation in animal models. Additionally, it has been studied for its potential as an antimicrobial agent, and it has been found to have activity against a variety of bacteria and fungi.
Propiedades
IUPAC Name |
2-(2-methylsulfanylphenyl)-[1,3]oxazolo[4,5-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2OS/c1-17-11-7-3-2-5-9(11)13-15-12-10(16-13)6-4-8-14-12/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCWZTQRUJOVXGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C2=NC3=C(O2)C=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(Methylthio)phenyl)oxazolo[4,5-b]pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Benzyl-8-methyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride](/img/structure/B3270217.png)

![2-(4-Methoxyphenyl)oxazolo[4,5-b]pyridine](/img/structure/B3270235.png)
![2-(2,4-Difluorophenyl)oxazolo[4,5-b]pyridine](/img/structure/B3270237.png)
![2-(3-Chlorophenyl)oxazolo[4,5-b]pyridine](/img/structure/B3270241.png)
![2-Benzyloxazolo[4,5-b]pyridine](/img/structure/B3270260.png)
![2-(2,5-Difluorophenyl)oxazolo[4,5-b]pyridine](/img/structure/B3270264.png)
![2-(Pyridin-2-yl)oxazolo[4,5-b]pyridine](/img/structure/B3270269.png)
![3-(Oxazolo[4,5-b]pyridin-2-yl)phenol](/img/structure/B3270278.png)
![5-Methyl-2-phenyloxazolo[4,5-b]pyridine](/img/structure/B3270287.png)



